

A Comprehensive Technical Guide to 4-Methylthiophene-2-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-METHYLTHIOPHENE 2-YLMETHANOL

Cat. No.: B1304813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-ylmethanol, a substituted thiophene derivative, is a valuable building block in modern organic synthesis. Its structural features, comprising a thiophene ring with methyl and hydroxymethyl substituents, offer a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and potential applications of 4-methylthiophene-2-ylmethanol, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.

Molecular Profile

The fundamental properties of 4-methylthiophene-2-ylmethanol are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.

Property	Value
Molecular Formula	C ₆ H ₈ OS
Molecular Weight	128.19 g/mol
CAS Number	74395-18-9
Physical State	Liquid
Color	Colorless
Boiling Point	60-62 °C @ 4mmHg

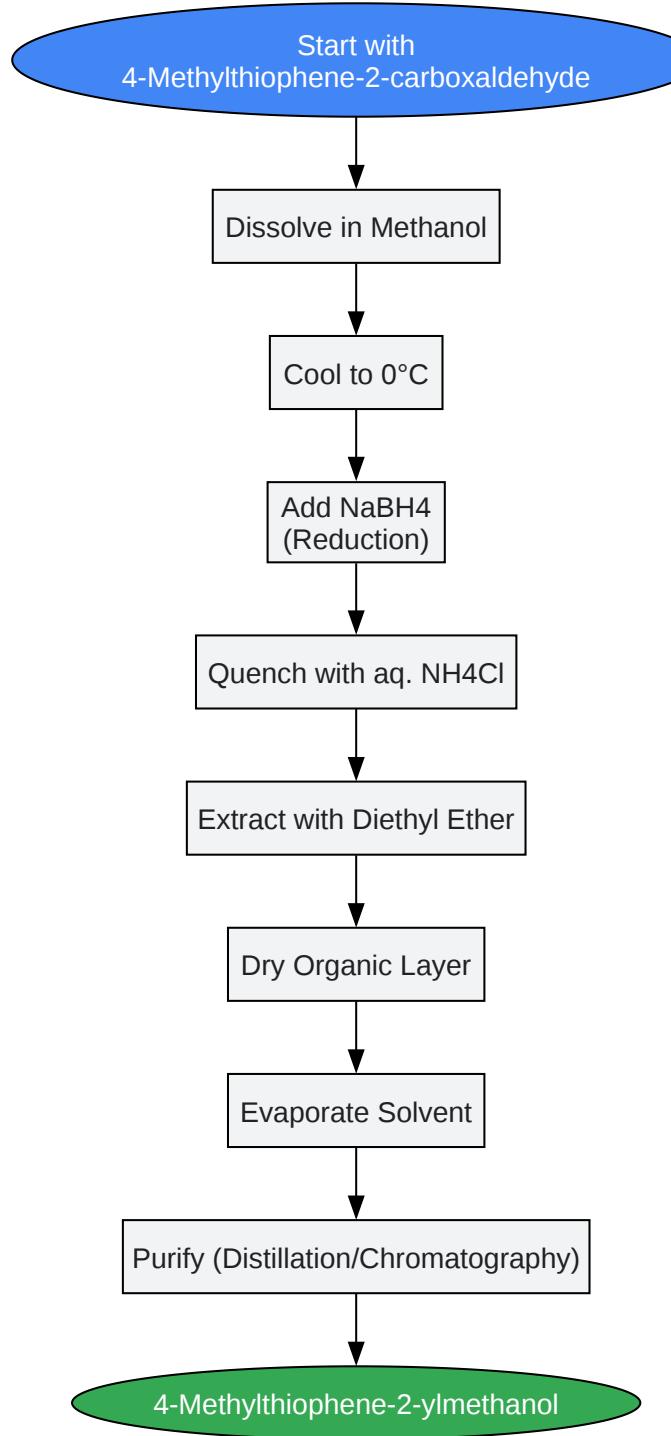
Synthesis of 4-Methylthiophene-2-ylmethanol

The primary synthetic route to 4-methylthiophene-2-ylmethanol involves the reduction of its corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde.

Experimental Protocol: Reduction of 4-Methylthiophene-2-carboxaldehyde

This protocol outlines a general procedure for the synthesis of 4-methylthiophene-2-ylmethanol.

Materials:


- 4-Methylthiophene-2-carboxaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (or another suitable alcohol solvent)
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

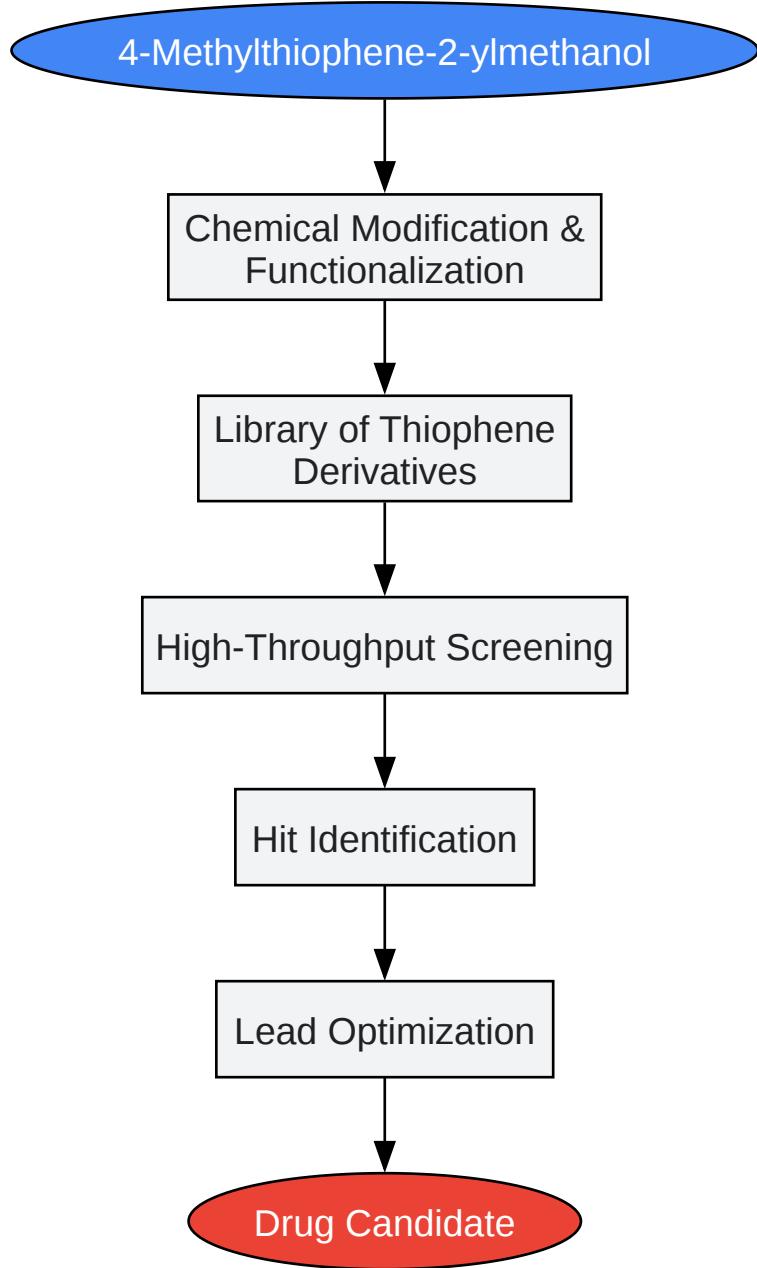
- Dissolution: In a round-bottom flask, dissolve 4-methylthiophene-2-carboxaldehyde in methanol.
- Cooling: Cool the solution in an ice bath to 0 °C with continuous stirring.
- Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methylthiophene-2-ylmethanol.
- Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.

General Workflow for the Synthesis of 4-Methylthiophene-2-ylmethanol

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 4-methylthiophene-2-ylmethanol.

Applications in Research and Development


4-Methylthiophene-2-ylmethanol serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The thiophene moiety is a well-known structural component in many biologically active compounds.

While specific biological activities for 4-methylthiophene-2-ylmethanol are not extensively documented in publicly available literature, the broader class of thiophene derivatives exhibits a wide range of pharmacological properties, including:

- **Antimicrobial Activity:** Thiophene-containing compounds have been investigated for their potential as antibacterial and antifungal agents.
- **Anti-inflammatory Effects:** Certain thiophene derivatives have shown promise in modulating inflammatory pathways.
- **Anticancer Properties:** The thiophene scaffold is present in some molecules with demonstrated cytotoxic activity against cancer cell lines.

The logical relationship for its application in drug discovery is outlined in the following diagram.

Application of 4-Methylthiophene-2-ylmethanol in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing 4-methylthiophene-2-ylmethanol.

Conclusion

4-Methylthiophene-2-ylmethanol is a key chemical intermediate with significant potential for the synthesis of novel compounds in various research and development sectors. Its straightforward synthesis from the corresponding aldehyde and the versatile reactivity of the thiophene ring make it an attractive starting material for medicinal and materials chemistry. Further investigation into the specific biological activities of its derivatives is a promising area for future research.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methylthiophene-2-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304813#4-methylthiophene-2-ylmethanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1304813#4-methylthiophene-2-ylmethanol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com